![molecular formula C20H17FN4OS B2503886 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-57-1](/img/structure/B2503886.png)

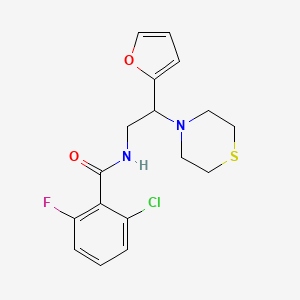

2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

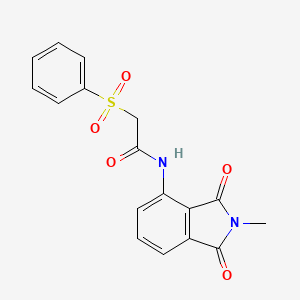

The compound 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a multifaceted molecule that appears to be related to a class of compounds that have been synthesized for various biological applications, including sensing and therapeutic activities. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest that it may possess similar properties and potential uses.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start from simpler aromatic systems, such as benzothiazoles or benzoxazoles, and involve subsequent functionalization. For instance, the synthesis of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives involves amination, cyclization, alkylation, and click chemistry approaches . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, starting from an N-acylation reaction followed by a strategic rearrangement . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, the crystallographic analysis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide provided insights into intermolecular interactions and energy frameworks based on different molecular conformations . These techniques would be essential for the detailed molecular structure analysis of this compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various reactions. For instance, the fluoro and trifluoromethyl groups in 1,2-benzisothiazol-3(2H)-ones and 2,2'-dithiobis(benzamides) have been shown to impact their antimicrobial activity . The triazole and benzothiazole moieties in the compounds synthesized in the studies are likely to confer specific reactivity patterns that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their functional groups and molecular structure. For example, the presence of a fluorophenol moiety in benzoxazole and benzothiazole analogs confers high sensitivity to pH and selectivity in metal cation sensing . The fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibit antimicrobial and cytotoxic activity, which could be attributed to their structural features . The physical and chemical properties of this compound would need to be empirically determined to understand its potential applications fully.

Applications De Recherche Scientifique

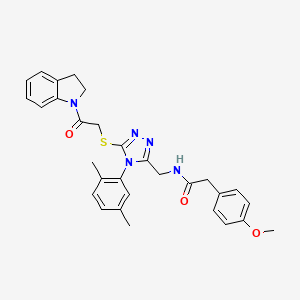

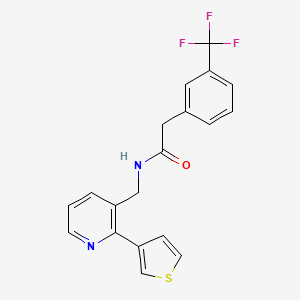

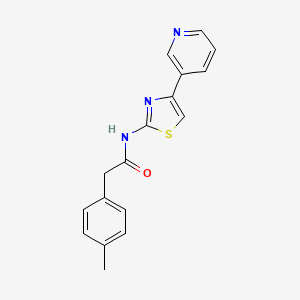

Synthesis and Biological Study

- Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds related to thiazolo[3,2-b][1,2,4]triazole derivatives, exploring their antibacterial and antifungal activities. This highlights the potential application of these compounds in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Anticancer Activity

- Chowrasia et al. (2017) investigated fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles for their anticancer activity against various cancer cell lines, indicating the potential of fluorine-substituted compounds in cancer research (Chowrasia et al., 2017).

Microwave-Assisted Synthesis

- Başoğlu et al. (2013) conducted a study on the microwave-assisted synthesis of compounds containing penicillanic or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. This suggests the utility of these compounds in the development of new pharmaceuticals (Başoğlu et al., 2013).

Anti-Inflammatory and Analgesic Agents

- Doğdaş et al. (2007) designed and synthesized thiazolo[3,2-b]-1,2,4-triazole derivatives with potential anti-inflammatory and analgesic properties, suggesting their application in pain and inflammation management (Doğdaş et al., 2007).

X-ray Structural and Theoretical Studies

- Moreno-Fuquen et al. (2019) conducted a study involving the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, supported by density functional theory (DFT) calculations and crystallographic analysis. This research provides insights into the structural and theoretical aspects of these compounds (Moreno-Fuquen et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to bind with high affinity to multiple receptors . These receptors are often involved in diverse biological activities, making them potential targets for this compound .

Mode of Action

The exact mode of action of This compound It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .

Propriétés

IUPAC Name |

2-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4OS/c1-13-5-4-6-14(11-13)18-23-20-25(24-18)15(12-27-20)9-10-22-19(26)16-7-2-3-8-17(16)21/h2-8,11-12H,9-10H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYOABSVANOXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)